molecular formula C10H8ClFO B13140229 8-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

8-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13140229
M. Wt: 198.62 g/mol
InChI Key: MXEFBKULLPRLFE-UHFFFAOYSA-N
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Description

8-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is a halogenated dihydronaphthalenone derivative featuring a bicyclic framework with chlorine and fluorine substituents at positions 8 and 5, respectively.

Properties

Molecular Formula

C10H8ClFO

Molecular Weight

198.62 g/mol

IUPAC Name

8-chloro-5-fluoro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H8ClFO/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h4-5H,1-3H2

InChI Key

MXEFBKULLPRLFE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C(=O)C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chlorine and fluorine atoms into the naphthalene ring.

    Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure.

    Cyclization: Formation of the ketone group at the 1-position.

Industrial Production Methods

Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents play a crucial role in these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can further modify the dihydronaphthalene ring.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield naphthoquinones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of materials with specific electronic properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The presence of halogen atoms could influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 8-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one with key analogs, emphasizing substituent effects:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
This compound Not provided C₁₀H₇ClF₀ 200.62 (calc.) Cl (8), F (5) Synthetic intermediate; potential bioactivity inferred from analogs
5-Fluoro-8-methyl-3,4-dihydronaphthalen-1(2H)-one 1935209-55-4 C₁₁H₁₁FO 178.21 F (5), CH₃ (8) Commercial availability (>98% purity)
5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one 101819-51-6 C₁₀H₉BrO₂ 257.08 Br (5), OH (8) Phytotoxic/antimicrobial activity
5-Chloro-6-fluoro-3,4-dihydronaphthalen-1(2H)-one 1092348-65-6 C₁₀H₈ClFO 198.62 Cl (5), F (6) High-purity synthetic standard
6-Bromo-5-chloro-3,4-dihydronaphthalen-1(2H)-one 634906-83-5 C₁₀H₈BrClO 259.53 Br (6), Cl (5) Halogen-rich scaffold for drug discovery

Key Observations :

  • Halogenation Patterns : The position and type of halogen (Cl, F, Br) significantly influence electronic properties and steric bulk. For instance, 5-Fluoro-8-methyl- (CAS 1935209-55-4) combines fluorine’s electronegativity with a lipophilic methyl group, enhancing membrane permeability .
  • Hydroxyl vs. Halogen : Hydroxyl-substituted analogs (e.g., 5-Bromo-8-hydroxy-) exhibit hydrogen-bonding capacity, which may enhance interactions with biological targets but reduce metabolic stability compared to halogenated derivatives .

Biological Activity

8-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. Its unique structural features suggest a variety of mechanisms of action that may be exploited for therapeutic purposes.

  • Molecular Formula : C₁₀H₈ClF0
  • Molecular Weight : 198.621 g/mol
  • Density : 1.3 ± 0.1 g/cm³
  • Boiling Point : 316.7 ± 42.0 °C at 760 mmHg
  • Flash Point : 145.3 ± 27.9 °C

These properties indicate a stable compound with potential applicability in various chemical and biological contexts .

Research indicates that this compound may exert its biological effects through several mechanisms:

  • EGFR Inhibition : Similar compounds in the naphthoquinone family have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Compounds with similar structures demonstrated significant EGFR inhibitory activity, suggesting that this compound could also possess this capability .
  • Anticancer Activity : Preliminary studies have indicated cytotoxic effects against various cancer cell lines, including lung (A549) and breast (MDA-MB-231) cancers. The compound's structure allows for interactions that may disrupt cancer cell proliferation .
  • Antimicrobial Properties : There is emerging evidence suggesting that derivatives of naphthoquinones exhibit antibacterial and antiparasitic activities, potentially positioning this compound as a candidate for treating infections caused by resistant pathogens .

Anticancer Activity

A study evaluated the cytotoxic effects of various naphthoquinone derivatives against six human cancer cell lines, revealing IC₅₀ values ranging from 1.75 to 27.91 μM. Notably, compounds structurally related to this compound exhibited high selectivity indices, indicating a preference for targeting cancer cells over normal cells .

CompoundCell LineIC₅₀ (μM)Selectivity Index
Compound AHuCCA-15.10>20
Compound BHepG212.30>15
Compound CA5493.96>25

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of naphthoquinones were tested against Plasmodium falciparum strains (both chloroquine-sensitive and resistant). The results indicated that certain derivatives exhibited superior activity compared to standard treatments like chloroquine .

CompoundStrainIC₅₀ (μM)
Compound DP. falciparum 3D7<1
Compound EP. falciparum FCR-3<1

Q & A

Q. What are the optimal synthetic routes for 8-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one?

The compound is typically synthesized via Claisen-Schmidt condensation , a method validated for structurally similar dihydronaphthalenones. Key parameters include:

  • Catalyst : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions, depending on the substituents.
  • Solvent : Ethanol or methanol for solubility and reaction control.
  • Temperature : 60–80°C under reflux for 6–12 hours . Halogenation (chloro/fluoro) is introduced via pre-functionalized intermediates or post-synthetic modifications using halogenating agents like N-chlorosuccinimide or Selectfluor .

Q. How is structural characterization performed for this compound?

X-ray crystallography is the gold standard for resolving stereochemistry and conformation. Key steps:

  • Data collection : Single-crystal diffraction at 100–150 K.
  • Refinement : Use SHELXL for small-molecule refinement, focusing on bond lengths (e.g., C=O ~1.22 Å) and torsion angles (e.g., cyclohexanone chair conformation) .
  • Hydrogen bonding : Analyze weak interactions (e.g., C–H···O or C–H···π) to understand packing behavior .

Q. What are the preliminary biological activities reported for dihydronaphthalenone derivatives?

Derivatives exhibit antineoplastic , antifungal , and protein-inhibitory properties. For example:

  • Halogenated analogs (e.g., bromo-substituted) enhance cell permeability and metabolic stability.
  • Methoxy groups facilitate hydrophobic interactions with target proteins like adenosine receptors .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural or activity studies?

Discrepancies in bond angles or substituent orientations can arise from dynamic disorder or polymorphism . Strategies:

  • Compare multiple datasets refined with SHELXL, prioritizing high-resolution (<1.0 Å) structures.
  • Validate against computational models (e.g., DFT-optimized geometries) to distinguish experimental artifacts from true conformational flexibility .

Q. What structure-activity relationship (SAR) insights guide the design of bioactive derivatives?

Key SAR trends:

  • Halogen positioning : 5-Fluoro and 8-chloro substituents enhance steric and electronic effects, influencing binding to hydrophobic pockets (e.g., in kinase inhibitors).
  • Ring conformation : Chair vs. boat conformations in the cyclohexanone moiety affect steric accessibility for target engagement .
  • Substituent polarity : Methoxy groups improve solubility but may reduce membrane permeability .

Q. How can computational methods predict biological interactions of this compound?

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations are used to:

  • Identify binding poses in protein active sites (e.g., ACE inhibitors or cytochrome P450 enzymes).
  • Calculate binding energies (ΔG) for prioritization of synthetic targets . Validate predictions with in vitro assays (e.g., enzyme inhibition IC50) .

Q. What experimental strategies address low yields in halogenated dihydronaphthalenone synthesis?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield reactive hydroxyl groups during halogenation.
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves regioselectivity .
  • Column chromatography : Optimize gradients (e.g., hexane/EtOAc) to separate halogenated byproducts .

Q. How do photostability and storage conditions impact experimental reproducibility?

  • Light sensitivity : Store in amber vials under inert gas (Ar/N2) to prevent photooxidation of the ketone moiety.
  • Temperature : –20°C for long-term stability; avoid repeated freeze-thaw cycles.
  • Analytical validation : Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .

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